N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step procedures. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as the solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in bacteria and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied .
Comparison with Similar Compounds
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be compared with other benzothiazole derivatives, such as:
N-1,3-benzothiazol-2-yl-2-chloroacetamide: Known for its antimicrobial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial activity.
2-(Indol-3’-yl)benzthiazol: Investigated for its potential anticancer properties. The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets and exhibit a distinct range of biological activities.
Properties
Molecular Formula |
C19H18N4O4S2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H18N4O4S2/c24-17(23-19-22-15-3-1-2-4-16(15)28-19)12-5-7-13(8-6-12)20-18(25)21-14-9-10-29(26,27)11-14/h1-8,14H,9-11H2,(H2,20,21,25)(H,22,23,24) |
InChI Key |
JEJRCPHUDJCTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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